Cas no 931-40-8 (4-(Hydroxymethyl)-1,3-dioxolan-2-one)

4-(Hydroxymethyl)-1,3-dioxolan-2-one structure
931-40-8 structure
Produktname:4-(Hydroxymethyl)-1,3-dioxolan-2-one
CAS-Nr.:931-40-8
MF:C4H6O4
MW:118.088041782379
MDL:MFCD00085561
CID:811115
PubChem ID:87570458

4-(Hydroxymethyl)-1,3-dioxolan-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-Dioxolan-2-one,4-(hydroxymethyl)-
    • Glycerol 1,2-Carbonate
    • 4-(hydroxymethyl)-1,3-dioxolan-2-one
    • 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE
    • GLYCEROL CARBONATE
    • 4-Hydroxymethyl-2-oxo-1,3-dioxolane
    • 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-
    • hydroxymethyl dioxolanone
    • glycerin carbonate
    • NSC60535
    • Glycerol1,2-Carbonate
    • JFMGYULNQJPJCY-UHFFFAOYSA-N
    • 4-hydroxymethyl-[1,3]dioxolan-2-one
    • 4-(Hydroxymethyl)-1,3-dioxolan-2-one (ACI)
    • Carbonic acid, (hydroxymethyl)ethylene ester (6CI)
    • Carbonic acid, cyclic (hydroxymethyl)ethylene ester (7CI, 8CI)
    • (2-Oxo-1,3-dioxolan-4-yl)methanol
    • 2-Oxo-1,3-dioxolane-4-methanol
    • 3-Hydroxypropene carbonate
    • 3-Hydroxypropylene carbonate
    • 4-Hydroxymethyl-1,3-dioxolane-2-one
    • 4-Methylolethylene carbonate
    • Glycerine carbonate
    • Glycerol cyclic 1,2-carbonate
    • Jeffsol GC
    • NSC 60535
    • Racemic glycerol 1,2-carbonate
    • 4-(Hydroxymethyl)-1,3-dioxolan-2-one
    • MDL: MFCD00085561
    • Inchi: 1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2
    • InChI-Schlüssel: JFMGYULNQJPJCY-UHFFFAOYSA-N
    • Lächelt: O=C1OC(CO)CO1

Berechnete Eigenschaften

  • Genaue Masse: 118.026609g/mol
  • Oberflächenladung: 0
  • XLogP3: -1.5
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 118.026609g/mol
  • Monoisotopenmasse: 118.026609g/mol
  • Topologische Polaroberfläche: 55.8Ų
  • Schwere Atomanzahl: 8
  • Komplexität: 100
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.4 g/mL at 25 °C(lit.)
  • Siedepunkt: 160°C/0.8mmHg(lit.)
  • Flammpunkt: Fahrenheit: 230° f
    Celsius: 110° c
  • Brechungsindex: n20/D 1.469(lit.)
  • PSA: 55.76000
  • LogP: -0.48590
  • Löslichkeit: Nicht bestimmt

4-(Hydroxymethyl)-1,3-dioxolan-2-one Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:1
  • Sicherheitshinweise: S23
  • Lagerzustand:Sealed in dry,Room Temperature

4-(Hydroxymethyl)-1,3-dioxolan-2-one Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-(Hydroxymethyl)-1,3-dioxolan-2-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-383708-0.05g
4-(hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 95%
0.05g
$19.0 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1229066-100g
4-(Hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 90%
100g
¥915.00 2024-04-25
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09556-1g
4-(Hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 97%
1g
0.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GT764-25g
4-(Hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 90%(GC)
25g
¥216.0 2022-05-30
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09556-1g
4-(Hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 97%
1g
0.00 2021-07-09
Ambeed
A538771-25g
4-(Hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 90%
25g
$36.0 2025-02-28
Cooke Chemical
A4659312-500G
Glycerol 1,2-Carbonate
931-40-8 >90.0%(GC)
500g
RMB 3039.20 2025-02-20
TRC
H973050-500mg
4-(Hydroxymethyl)-1,3-dioxolan-2-one
931-40-8
500mg
$64.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H833335-100g
4-(Hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 90%
100g
778.00 2021-05-17
Enamine
EN300-383708-5.0g
4-(hydroxymethyl)-1,3-dioxolan-2-one
931-40-8 95%
5g
$58.0 2023-05-30

4-(Hydroxymethyl)-1,3-dioxolan-2-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 4 h, 20 bar, 90 °C
Referenz
Halide aided synergistic ring opening mechanism of epoxides and their cycloaddition to CO2 using MCM-41-imidazolium bromide catalyst
Adam, Farook; Appaturi, Jimmy Nelson; Ng, Eng-Poh, Journal of Molecular Catalysis A: Chemical, 2014, 386, 42-48

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Selenium Solvents: Dimethylformamide ;  24 h, 0.1 MPa, 20 °C
Referenz
Facile synthesis of glycerol carbonate from glycerol using selenium-catalyzed carbonylation with carbon monoxide
Mizuno, Takumi; Nakai, Takeo; Mihara, Masatoshi, Heteroatom Chemistry, 2010, 21(7), 541-545

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 3-butyl-2-carboxy-1-methyl-, inner salt Solvents: Water ;  80 min, 74 °C
Referenz
Imidazolium-2-carboxylate as an efficient, expeditious and eco-friendly organocatalyst for glycerol carbonate synthesis
Naik, Prashant U.; Petitjean, Laetitia; Refes, Karima; Picquet, Michel; Plasseraud, Laurent, Advanced Synthesis & Catalysis, 2009, 351, 1753-1756

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Carbon ;  3 h, 80 °C
Referenz
Carbon-SO3Na Catalysed Synthesis of Glycerol Carbonate via Transesterification of Glycerol and Dimethyl Carbonate
Sandhya Rani, Gundabathini; Jyotsna, Adigopula; Prabhavathi Devi, Bethala L. A., ChemistrySelect, 2022, 7(47),

Synthetic Routes 5

Reaktionsbedingungen
1.1 4 h, 70 - 100 °C
Referenz
Method for preparing glycerol carbonate from biodiesel based glycerol and dimethyl carbonate
, China, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 rt → 40 °C; 10 min, 40 °C; 40 °C → rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 7.0, rt
Referenz
Process for manufacturing of glycerin carbonate
, Brazil, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Pentaerythritol ,  Tetrabutylammonium iodide ;  1 min, 4 bar, rt; rt → 70 °C; 16 h, 70 °C
Referenz
Cycloaddition of carbon dioxide and epoxides using pentaerythritol and halides as dual catalyst system
Wilhelm, Michael E.; Anthofer, Michael H.; Cokoja, Mirza; Markovits, Iulius I. E.; Herrmann, Wolfgang A.; et al, ChemSusChem, 2014, 7(5), 1357-1360

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Aluminum(1+), ethyl[N,N,N-tributyl-3-[[[2-[[[5-(1,1-dimethylethyl)-2-(hydroxy-κO… ;  5 h, 1 MPa, 120 °C
Referenz
Method for preparing highly active bifunctional catalyst for reaction of carbon dioxide and epoxy alkane to prepare cyclic carbonate and its application
, China, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Zinc, dibromobis(1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane-N1)-, (T-4)- ;  12 h, 1.5 MPa, 60 °C
Referenz
Hexamethylenetetramine Complexes as Easy-to-Handle and Efficient Lewis Acid-Base Heterogeneous Catalysts for Coupling of CO2 under Mild Conditions
Lan, Dong-Hui; Chen, Kun; Zhu, Heng-Jun; Shen, Jing; Wu, Shui-Sheng; et al, Industrial & Engineering Chemistry Research, 2022, 61(31), 11390-11396

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Stereoisomer of bis[[4,4′-[(1R,2R)-1,2-cyclohexanediyldi(nitrilo-κN)]bis[2-penta… ;  24 h, 1 atm, 26 °C
Referenz
Bimetallic aluminium(acen) complexes as catalysts for the synthesis of cyclic carbonates from carbon dioxide and epoxides
North, Michael; Young, Carl, Catalysis Science & Technology, 2011, 1(1), 93-99

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Dabco ;  16 h, 75 °C
Referenz
Carbonate couplers and functional cyclic carbonates from amino acids and glucosamine
Fricke, Nicole; Keul, Helmut; Moeller, Martin, Macromolecular Chemistry and Physics, 2009, 210(3-4), 242-255

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 3-(2-chloroethyl)-1-[3-(trihydroxysilyl)propyl]-, chloride (1:1) (MCM-41 supported) ;  4 h, 20 bar, 90 °C
Referenz
Solid imidazolium halide catalysts for the solvent-free synthesis of glycerol carbonate
Appaturi, Jimmy Nelson; Ng, Eng-Poh; Adam, Farook, Journal of CO2 Utilization, 2014, 6, 69-74

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium iodide ,  2279076-92-3 ;  10 bar, 25 °C → 120 °C; 18 h, 120 °C
Referenz
New zinc/tetradentate N4 ligand complexes: Efficient catalysts for solvent-free preparation of cyclic carbonates by CO2/epoxide coupling
Karame, Iyad; Zaher, Samira; Eid, Nadim ; Christ, Lorraine, Molecular Catalysis, 2018, 456, 87-95

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Mg Al Hydrotalcite (anion-exchanged) ;  6 h, 403 K
Referenz
Tunable basic and textural properties of hydrotalcite derived materials for transesterification of glycerol
Alvarez, M. G.; Chimentao, R. J.; Figueras, F.; Medina, F., Applied Clay Science, 2012, 58, 16-24

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ;  2 h, 100 °C; 100 °C → rt
Referenz
Effect of lipophilicity of catalyst in cyclic carbonate formation by transesterification of polyhydric alcohols
Patel, Yogesh; George, Jimil; Pillai, S. Muthukumaru; Munshi, Pradip, Green Chemistry, 2009, 11(7), 1056-1060

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen carbonate ;  rt → 65 °C; 1.5 h, 65 °C
Referenz
Application of dialkylimidazolium bicarbonate as catalyst in catalytic synthesis of glycerol carbonate
, China, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Trisodium phosphate ;  60 min, 70 °C
Referenz
Glycerol carbonate synthesis from glycerol and dimethyl carbonate using trisodium phosphate
Okoye, P. U.; Abdullah, A. Z.; Hameed, B. H., Journal of the Taiwan Institute of Chemical Engineers, 2016, 68, 51-58

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Calcium magnesium oxide (Ca0.8Mg1.2O2) ;  90 min, 70 °C
Referenz
Mg1+xCa1-xO2 as reusable and efficient heterogeneous catalyst for the synthesis of glycerol carbonate via the transesterification of glycerol with dimethyl carbonate
Khayoon, M. S.; Hameed, B. H., Applied Catalysis, 2013, 466, 272-281

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Aluminate (Al(OH)63-), (OC-6-11)-, magnesium carbonate hydroxide (2:5:1:2) Solvents: Dimethylformamide ;  2 h, 100 °C
Referenz
Method for preparation of glycerin carbonate
, Japan, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ;  5 h, 71 - 76 °C
Referenz
Synthesis of glycerol carbonate from glycerol, a by-product of biodiesel production
Herseczki, Zsanett; Varga, Tamas; Marton, Gyula, International Journal of Chemical Reactor Engineering, 2009, 7,

4-(Hydroxymethyl)-1,3-dioxolan-2-one Raw materials

4-(Hydroxymethyl)-1,3-dioxolan-2-one Preparation Products

4-(Hydroxymethyl)-1,3-dioxolan-2-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:931-40-8)4-(Hydroxymethyl)-1,3-dioxolan-2-one
A859862
Reinheit:99%
Menge:500g
Preis ($):350.0